molecular formula C12H12N2O2 B034469 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 100142-73-2

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B034469
CAS No.: 100142-73-2
M. Wt: 216.24 g/mol
InChI Key: NBHCOIXHQRCPQV-UHFFFAOYSA-N
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Description

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C12H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclization of hydrazine derivatives with acetylenic ketones, followed by further functionalization. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole, which is then subjected to a series of reactions to introduce the propanoic acid moiety .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHCOIXHQRCPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427943
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100142-73-2
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
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